molecular formula C21H15N3O2 B1667442 Bisindolylmaleimide v CAS No. 113963-68-1

Bisindolylmaleimide v

Cat. No. B1667442
M. Wt: 341.4 g/mol
InChI Key: SWAWYMIKGOHZMR-UHFFFAOYSA-N
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Description

Bisindolylmaleimide V (BIM V) is a compound that is recognized for its activity against protein kinases . It is a weak inhibitor of protein kinase C (PKC), demonstrating an IC50 value >100 µM . BIM V blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k (S6K) in vivo with an IC50 value of 8 µM .


Synthesis Analysis

Bisindolylmaleimides (BIMs) are commonly the immediate synthetic precursors of indolocarbazoles . They can be highly functionalized or chemically manipulated, providing the opportunity to generate novel analogues and derivatives with unique biological profiles . Synthetic endeavors within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide V is C21H15N3O2 . Its IUPAC name is 3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione . The molecular weight of Bisindolylmaleimide V is 341.4 g/mol .


Chemical Reactions Analysis

Bisindolylmaleimide compounds have fluorescence emission maxima wavelengths longer than 500 nm, large Stokes shifts longer than 200 nm, different fluorescence emission wavelengths at an excitation wavelength of 365 nm, and a long-lasting chemiluminescence .


Physical And Chemical Properties Analysis

Bisindolylmaleimide V has a molecular weight of 341.36 and is a solid at room temperature . It is stable under normal temperatures and pressures .

Future Directions

Bisindolylmaleimide V and its derivatives have stimulated great interest in medicinal chemistry programs due to their unique biological activities . Their structural differences can be used to exploit new bioactivity, making it imperative to discover new chemical entities to address new targets . They can be highly functionalized or chemically manipulated, providing the opportunity to generate new derivatives with unique biological profiles .

properties

IUPAC Name

3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAWYMIKGOHZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150620
Record name Bisindolylmaleimide V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide v

CAS RN

113963-68-1
Record name Bisindolylmaleimide V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113963-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisindolylmaleimide V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisindolylmaleimide V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
R Asakai, Y Aoyama, T Fujimoto - Neuroscience research, 2002 - Elsevier
Although free radical-mediated necrosis is implicated in many diseases such as neurodegeneration, potent anti-necrotic drugs have not yet been exploited. We found that …
Number of citations: 17 www.sciencedirect.com
D Thomas, BC Hammerling, AB Wimmer… - Cardiovascular …, 2004 - academic.oup.com
… Finally, the inactive BIM I analogue bisindolylmaleimide V also blocked hERG channels despite its lack of PKC inhibition. In summary, these lines of evidence indicate that BIM I blocks …
Number of citations: 44 academic.oup.com
I Hers, JM Tavaré, RM Denton - FEBS letters, 1999 - Elsevier
… In contrast, bisindolylmaleimide V does not inhibit PKC isoforms and is used as a negative control as it lacks the important functional groups present on bisindolylmaleimide I and IX [4]. …
Number of citations: 188 www.sciencedirect.com
S Lazareno, A Popham, NJM Birdsall - European journal of pharmacology, 1998 - Elsevier
… Bisindolylmaleimide IV and bisindolylmaleimide V were very weak and inhibited [ 3 H ]N-methyl scopolamine binding only at the highest concentration used. The compounds containing …
Number of citations: 12 www.sciencedirect.com
S Voutilainen-Myllylä, P Tavi, M Weckström - European journal of …, 2003 - Elsevier
… of bisindolylmaleimide V, calphostin C, TPA and OAG on I to and I K,sus in perforated patch-clamp configuration. Bisindolylmaleimide V, … I, also bisindolylmaleimide V inhibited I K,sus …
Number of citations: 12 www.sciencedirect.com
T Zhou, L Song, P Yang, Z Wang, D Lui, RS Jope - Nature medicine, 1999 - nature.com
… Nine bisindolylmaleimide derivatives were tested, all of which (except for bisindolylmaleimide V) are relatively equally potent inhibitors of PKC, at a concentration of 10 μM (Table 1). …
Number of citations: 170 www.nature.com
A Kim, YM Bae, J Kim, B Kim, WK Ho, YE Earm… - European journal of …, 2004 - Elsevier
We investigated the effect of bisindolylmaleimide (I), a widely used protein kinase C (PKC) inhibitor, on the voltage-dependent K + (Kv) currents of rat mesenteric arterial smooth muscle …
Number of citations: 28 www.sciencedirect.com
G Booth, TJ Stalker, AM Lefer, R Scalia - Diabetes, 2002 - Am Diabetes Assoc
… -endothelium interaction in the rat mesenteric microcirculation, we also studied leukocyte rolling and adherence after superfusion of the rat mesentery with bisindolylmaleimide-V, an …
Number of citations: 138 diabetesjournals.org
HH Cheung, L Teves, MC Wallace… - Journal of …, 2003 - Wiley Online Library
… The inactive homologue of GF, bisindolylmaleimide V, had no effect on these parameters. The results are consistent with a role for PKC in the ischemia-induced increase in tyrosine …
Number of citations: 46 onlinelibrary.wiley.com
R Lingameneni, TN Vysotskaya, DS Duch… - FEBS …, 2000 - Wiley Online Library
… inhibitor and by H7, but not by bisindolylmaleimide V, provides strong support that PKC is … inhibitor and to a lesser extent by bisindolylmaleimide V, but not by H7, suggests a role for …
Number of citations: 38 febs.onlinelibrary.wiley.com

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